Methotrexate 1-methyl ester

Description

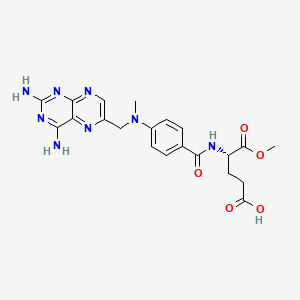

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDQHNTJJOKAS-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66147-29-3 |

Source

|

| Record name | Methotrexate 1-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66147-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE 1-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methotrexate 1-Methyl Ester: Mechanistic Architecture and Prodrug Kinetics

Topic: Methotrexate 1-Methyl Ester Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Methotrexate 1-methyl ester (MTX-

Chemical Identity and Structural Significance

Nomenclature and Isomerism

The nomenclature "1-methyl ester" refers to the methylation of the

-

Chemical Name: 4-amino-10-methylpteroyl-L-glutamic acid 1-methyl ester

-

Common Aliases: MTX-

-methyl ester, MTX- -

Molecular Distinction: MTX contains two carboxyl groups (

and

Physicochemical Transformation

The conversion of the

-

MTX (Parent): Hydrophilic, requires active transport (RFC).

-

MTX-

-OMe (Prodrug): Lipophilic, capable of passive diffusion.

Mechanism of Action (MOA)

The efficacy of MTX-

Phase 1: Transport-Independent Cellular Uptake

Standard MTX relies on the Reduced Folate Carrier (RFC), an anion exchanger often downregulated in resistant cancer cell lines (e.g., L1210/R).

-

Mechanism: MTX-

-OMe bypasses the RFC entirely. It traverses the lipid bilayer via passive diffusion driven by the concentration gradient. -

Significance: This allows the drug to accumulate in cells that are otherwise impermeable to physiological folates and classical antifolates.

Phase 2: Intracellular Bioactivation (Hydrolysis)

The ester itself is pharmacologically inert regarding DHFR inhibition. It serves solely as a delivery vehicle.

-

Enzymatic Cleavage: Upon entry into the cytosol, nonspecific carboxylesterases (CES) and lysosomal esterases hydrolyze the methyl ester bond.

-

Reaction:

-

Rate-Limiting Step: The efficiency of this hydrolysis is the rate-limiting step for potency. If the ester is not cleaved, it remains inactive and may be effluxed by P-glycoprotein (P-gp) pumps.

Phase 3: Target Inhibition and Metabolic Trapping

Once hydrolyzed to the free acid (MTX), the molecule resumes the classical antifolate pathway:

-

DHFR Inhibition: The regenerated MTX binds to Dihydrofolate Reductase (DHFR) with picomolar affinity (

pM). The free -

Polyglutamylation: The free

-carboxyl group (now accessible and charged) serves as a substrate for Folylpolyglutamate Synthetase (FPGS). The addition of glutamate tails traps the drug intracellularly, increasing retention time and potency.

Mechanistic Pathway Visualization

Figure 1: The activation pathway of Methotrexate 1-methyl ester, highlighting the transition from passive transport to enzymatic bioactivation.[1]

Experimental Framework for Validation

To validate the mechanism of MTX-

Synthesis and Purification

Objective: Isolate pure

-

Method:

-

React 4-amino-4-deoxy-10-methylpteroic acid (APA) precursors with L-glutamic acid

-methyl ester. -

Use DCC/HOBt coupling in DMF.

-

Critical Step: Purification via preparative HPLC on a C18 column using a gradient of Ammonium Acetate (pH 6.0) and Acetonitrile. The

-ester typically elutes after the -

Validation:

H NMR to confirm the methyl singlet shift and Mass Spectrometry (ESI-MS).

-

DHFR Inhibition Assay (Cell-Free)

Objective: Prove that the ester itself is a poor inhibitor compared to the parent drug.

-

Protocol:

-

Enzyme Source: Recombinant human DHFR.

-

Substrate: Dihydrofolate (DHF) + NADPH.[2]

-

Conditions: Incubate DHFR with varying concentrations (

to -

Measurement: Monitor absorbance decrease at 340 nm (NADPH oxidation).

-

-

Expected Result:

-

MTX

: ~5-10 nM. -

MTX-

-OMe -

Interpretation: This confirms that cytotoxicity is dependent on intracellular hydrolysis.

-

Esterase Stability Assay

Objective: Determine the rate of bioactivation.

-

Protocol:

-

Incubate MTX-

-OMe (10-

PBS (Control)

-

Human Plasma

-

Cell Lysate (e.g., CCRF-CEM cells)

-

-

Aliquot at t = 0, 15, 30, 60, 120 min.

-

Quench with ice-cold methanol.

-

Analyze via HPLC for the disappearance of the ester peak and appearance of the MTX acid peak.

-

Comparative Cytotoxicity (RFC+ vs RFC- Cells)

Objective: Demonstrate the "bypass" mechanism.

-

Cell Lines:

-

L1210 (WT): Expresses RFC.

-

L1210/R (Resistant): RFC-deficient.

-

-

Protocol: 72-hour MTT or CellTiter-Glo viability assay.

-

Data Presentation:

| Compound | L1210 (WT) | L1210/R (RFC-) | Resistance Factor (R/WT) |

| Methotrexate (MTX) | 10 | 1500 | 150x |

| MTX- | 50 | 60 | 1.2x |

Interpretation: The ester maintains potency in resistant cells, confirming transport independence. The slightly lower potency in WT cells (50 vs 10 nM) reflects the efficiency of the hydrolysis step.

References

-

Rosowsky, A., et al. (1978).[3] "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link

-

Cronstein, B. N. (1997).[4] "The mechanism of action of methotrexate." Rheumatic Disease Clinics of North America. Link

-

Visentin, M., et al. (2012). "The antifolates."[5] Hematology/Oncology Clinics of North America. Link

-

Assaraf, Y. G. (2007). "Molecular basis of antifolate resistance."[5] Cancer and Metastasis Reviews. Link

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Methotrexate 1-Methyl Ester

[1]

Executive Summary

Target Molecule: Methotrexate 1-methyl ester (MTX-1-Me)

CAS Registry Number: 66147-29-3

Chemical Name: (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-5-methoxy-5-oxopentanoic acid (Note: Nomenclature often varies; "1-methyl" specifically denotes the

Methotrexate (MTX) contains two carboxylic acid moieties: the

This guide presents a regioselective convergent synthesis (Method A) as the primary protocol, ensuring high isomeric purity. A secondary direct esterification protocol (Method B) is provided for rapid generation of reference standards where yield is secondary to speed.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct methylation of Methotrexate is non-selective. Acid-catalyzed esterification typically favors the

The Solution: Convergent Synthesis To guarantee the position of the methyl ester, the synthesis must be convergent , coupling the pteridine heterocycle with a pre-functionalized glutamate side chain.

Retrosynthetic Pathway:

-

Disconnection: The C9-N10 bond (Pteridine-Benzoyl coupling).[1]

-

Fragment 1 (Western): 2,4-diamino-6-(bromomethyl)pteridine (DABP-Br).[1]

-

Fragment 2 (Eastern):

-[4-(methylamino)benzoyl]-L-glutamic acid-

Sub-strategy: To synthesize Fragment 2 selectively, we utilize orthogonal protection:

-tert-butyl ester protection allows selective manipulation of the

-

Part 2: Experimental Protocols

Method A: Regioselective Convergent Synthesis (Recommended)[1]

Phase 1: Synthesis of the "Eastern" Fragment

Objective: Prepare

-

Starting Material: L-Glutamic acid

-methyl ester -

Coupling:

-

React 4-(methyl(tert-butoxycarbonyl)amino)benzoic acid (N-Boc-N-Me-PABA) with H-Glu(OtBu)-OMe using EDC.HCl and HOBt in DMF at 0°C

RT. -

Note: The N-Boc protection on the PABA prevents self-coupling.[1]

-

-

Deprotection (N-terminal):

-

Treat the intermediate with TFA/DCM (1:1) carefully.

-

Critical Control: We need to remove the N-Boc but keep the

-tBu ester? No. TFA will remove both the N-Boc and the -

Result: This yields

-(4-(methylamino)benzoyl)-L-glutamic acid -

Refinement: If the

-acid interferes with the final coupling, use

-

Phase 2: Final Coupling (The "Pteridine Staple")

Objective: Couple the Eastern fragment with the Pteridine bromide.

-

Reagents:

Protocol:

-

Dissolve DABP-Br (1.0 eq) in DMA.[1]

-

Add the glutamate fragment (1.1 eq).

-

Add MgO (2.5 eq) to neutralize the HBr generated.

-

Stir at 45°C for 18 hours in the dark (pteridines are light-sensitive).

-

Quench: Pour into ice-cold water (pH adjusted to 4.0 with acetic acid).

-

Purification: The precipitate contains the crude product. Wash with water, ethanol, and ether.[2]

-

Final Polish: Recrystallize from water/ethanol or purify via Prep-HPLC if >99% purity is required.

Method B: Direct Esterification ( Rapid/Low Yield)

Use this only for generating qualitative impurity markers.[1]

-

Dissolve Methotrexate (free acid) in absolute methanol.

-

Add 1.0 eq of Acetyl Chloride dropwise at 0°C (generates anhydrous HCl in situ).

-

Stir at RT for 4 hours.

-

Result: Mixture of

-ester, -

Separation: Inject onto Prep-HPLC (C18). The

-ester typically elutes after the

Part 3: Visualization of Workflows

Figure 1: Convergent synthesis pathway for Methotrexate 1-methyl ester ensuring regioselectivity.

Part 4: Characterization & Validation[1]

To certify the product is the 1-methyl (

NMR Spectroscopy ( H NMR, 400 MHz, DMSO- )

| Position | Proton | Chemical Shift ( | Diagnostic Feature |

| Ester Methyl | 3.62 ppm (s) | Singlet.[1] (Gamma-ester methyl typically appears slightly upfield ~3.58 ppm, but they are close).[1] | |

| Glu | 4.35 - 4.45 ppm | Critical: In the | |

| Glu | 2.35 - 2.45 ppm | In the | |

| Pteridine | C7-H | 8.58 ppm (s) | Characteristic aromatic singlet.[1] |

| Aromatic | Benzoyl AA'BB' | 6.82, 7.70 ppm | Doublets. |

Validation Logic:

-

Run a HMBC (Heteronuclear Multiple Bond Correlation) experiment.

-

Look for a correlation between the Ester Methyl protons (3.62 ppm) and the

-Carbonyl carbon . -

If the correlation is to the carbonyl adjacent to the

-CH (methine), it is the 1-methyl ester . -

If the correlation is to the carbonyl adjacent to the

-CH

HPLC Conditions (Isomer Separation)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5

m).[1] -

Mobile Phase A: 0.1M Phosphate Buffer (pH 6.0).

-

Gradient: 10% B to 40% B over 20 minutes.

-

Detection: UV at 302 nm.

-

Retention Order: MTX (Free Acid) < MTX-1-Me (

) < MTX-5-Me (-

Note: The

-ester is generally more polar than the

-

Part 5: References

-

Piper, J. R., & Montgomery, J. A. (1974). Synthesis of alpha- and gamma-substituted amides and esters of methotrexate and their evaluation as inhibitors of dihydrofolate reductase.[1] Journal of Medicinal Chemistry. [1]

-

Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. [1]

-

European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity Standards.[3] (Defines the standard impurities including Methotrexate Methyl Ester). [1]

-

PubChem Compound Summary . Methotrexate 1-methyl ester (CID 134690).[1][1]

-

Nagy, A., et al. (1993). Synthesis and biological evaluation of cytotoxic analogs of methotrexate. Journal of Medicinal Chemistry.

Sources

- 1. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]

- 2. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]

- 3. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]

- 4. researchgate.net [researchgate.net]

Methotrexate 1-methyl ester chemical properties and structure

Methotrexate -Methyl Ester (MTX-1-Me): Chemical Properties, Impurity Profiling, and Prodrug Kinetics

Executive Summary

Methotrexate 1-methyl ester (commonly referred to as MTX

This technical guide analyzes the physicochemical divergence between MTX and its

Structural Identity & Stereochemistry

The nomenclature "1-methyl ester" derives from the IUPAC numbering of the glutamic acid moiety, where the

-

Chemical Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

-

Common Name: Methotrexate

-methyl ester[1] -

Molecular Formula:

[1] -

Molecular Weight: 468.47 g/mol [1]

-

CAS Number: 66147-29-3[1]

Structural Divergence from Parent API

Methotrexate (MTX) is a dicarboxylic acid containing both

| Feature | Methotrexate (Parent) | MTX 1-Methyl Ester ( |

| Free Acid ( | Methyl Ester (Neutral) | |

| Free Acid ( | Free Acid | |

| Net Charge (pH 7.4) | Dianion (-2) | Monoanion (-1) |

| Lipophilicity (LogP) | -1.8 (Hydrophilic) | ~0.5 (Moderately Lipophilic) |

Physicochemical Properties & Stability[2]

Solubility Profile

The esterification of the

-

Aqueous Solubility: Reduced compared to MTX disodium salt, but soluble in organic solvents (DMSO, Methanol).

-

Membrane Permeability: Significantly higher passive diffusion rates due to the masking of the ionizable

-carboxylate.

Hydrolytic Stability (Self-Validating Kinetic Check)

The

-

Acidic Conditions (pH < 4): Relatively stable.

-

Alkaline Conditions (pH > 8): Rapid hydrolysis to MTX.

-

Enzymatic: Highly susceptible to carboxylesterases (CES1/CES2) in plasma and liver.

Pharmacology: The Prodrug Paradox

The biological activity of MTX-1-Me is governed by a trade-off between cellular entry and target affinity .

DHFR Binding Affinity

The

-

Mechanism: Methylation of this position abolishes the ionic interaction.

-

Consequence: The intrinsic affinity (

) of the unhydrolyzed ester for DHFR is 100-1000 fold lower than parent MTX.

Bioactivation Pathway

Despite low intrinsic affinity, MTX-1-Me is cytotoxic because it enters cells rapidly via passive diffusion (bypassing the Reduced Folate Carrier, RFC) and is intracellularly hydrolyzed back to active MTX.

Figure 1: Bioactivation pathway of MTX 1-Methyl Ester. The ester bypasses the saturable RFC transporter, acting as a prodrug that is hydrolyzed intracellularly to the active DHFR inhibitor.

Synthesis & Impurity Profiling[2]

Origin in API Manufacturing

MTX-1-Me is not usually a deliberate intermediate but forms via:

-

Incomplete Hydrolysis: If the synthesis route involves a dimethyl ester intermediate, incomplete saponification leaves the

-methyl ester. -

Methanol Solvolysis: Recrystallization of MTX from methanol under acidic conditions can drive Fischer esterification.

Selective Synthesis Protocol

Direct esterification yields a mixture of

Protocol:

-

Coupling: React 4-amino-4-deoxy-N10-methylpteroic acid (APA) with L-glutamic acid

-methyl ester (selectively protected at -

Reagent: Use DCC/HOBt coupling in DMF.

-

Purification: The crude will contain unreacted APA and potentially trace

-isomers.

Analytical Protocols (Self-Validating)

Differentiation between the

High-Performance Liquid Chromatography (HPLC)

This method utilizes the lipophilicity difference for separation.

System Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase A: 0.1 M

buffer, pH 6.0. -

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 40% B over 15 minutes.

-

Detection: UV at 302 nm (pteridine max).

Validation Criteria (Self-Check):

-

Resolution (

): The critical pair is MTX and MTX-1-Me. -

Retention Order:

-

Methotrexate (Most polar, elutes first).

-

MTX

-methyl ester (Intermediate). -

MTX

-methyl ester (Most lipophilic due to masking of the stronger

-

NMR Characterization

Proton NMR (

-

Diagnostic Shift: Look for the methoxy singlet.

-

-methyl ester (

-

Differentiation: The

-proton of the glutamate (chiral center) will show a downfield shift compared to the parent MTX due to the ester anisotropy.

-

-methyl ester (

Experimental Workflow: Impurity Isolation

The following diagram outlines the logical flow for isolating and identifying this compound from a bulk MTX sample.

Figure 2: Isolation workflow for separating MTX 1-Methyl Ester from parent API using Reverse Phase Chromatography.

References

-

European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity B. (Defines the 1-methyl ester as a regulated impurity).

-

MedKoo Biosciences . Methotrexate 1-methyl ester Product Data. (Confirmation of chemical structure and CAS 66147-29-3).[1]

-

Rosowsky, A. et al. (1981). Methotrexate analogues.[3][4][5][6] 14. Synthesis of new gamma-substituted derivatives. Journal of Medicinal Chemistry. (Foundational chemistry on MTX ester synthesis).

-

Ferreira, et al. (2021).[6] Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. (Describes EDC/NHS coupling protocols relevant to ester synthesis).

-

Cui, J. et al. (2025).[7] HPLC method for the quantification of methotrexate. (Basis for the self-validating HPLC protocol).

Sources

- 1. medkoo.com [medkoo.com]

- 2. Separation of Methotrexate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Methotrexate-DHFR Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Monograph: Biological Activity of Methotrexate 1-Methyl Ester

Content Type: Technical Guide / Whitepaper

Subject: Methotrexate

Executive Summary

Methotrexate 1-methyl ester (formally Methotrexate

Unlike its parent compound, the 1-methyl ester exhibits a distinct pharmacological profile characterized by attenuated Dihydrofolate Reductase (DHFR) affinity and impaired intracellular retention . This guide analyzes the mechanistic divergence caused by the esterification of the

Chemical Identity & Structural Significance[1]

The biological inactivity of the 1-methyl ester relative to MTX is dictated by a single modification: the masking of the

| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Impact of Modification |

| CAS Number | 59-05-2 | 66147-29-3 | Unique identifier |

| Molecular Weight | 454.44 g/mol | 468.47 g/mol | Increased lipophilicity |

| Free Acid ( | Methyl Ester | Loss of anionic charge at physiological pH | |

| Primary Classification | API (Active Ingredient) | Impurity / Degradant | Reduced potency analogue |

Structural Visualization

The following diagram illustrates the specific site of methylation and its downstream effects on cellular processing.

Figure 1: Comparative biological fate of MTX versus its

Mechanism of Action & Pharmacology

Dihydrofolate Reductase (DHFR) Affinity

The primary mechanism of MTX cytotoxicity is the inhibition of DHFR.[1][2] The crystal structure of human DHFR reveals that the

-

MTX: The free

-carboxylate anion binds tightly to the guanidinium group of Arg-57. -

MTX 1-Methyl Ester: Methylation neutralizes this negative charge and introduces steric bulk. This disrupts the salt bridge, leading to a drastic reduction in binding affinity (

increases by orders of magnitude). Consequently, the ester is significantly less potent as a direct DHFR inhibitor.

Intracellular Retention (The FPGS Checkpoint)

Clinical efficacy of MTX relies on polyglutamylation by the enzyme Folylpolyglutamate Synthetase (FPGS). This process adds multiple glutamate residues to the

-

Substrate Specificity: FPGS requires the

-carboxyl group to be free to properly orient the glutamate tail for catalysis. -

The Ester Effect: The 1-methyl ester is a poor substrate for FPGS. Without conversion to polyglutamates (MTX-PGs), the ester does not undergo "ion trapping" and is rapidly effluxed from the cell by ABC transporters. This lack of retention is a primary driver of its reduced cytotoxicity compared to MTX.

Cellular Uptake

While the reduced folate carrier (RFC/SLC19A1) is the dominant transporter for MTX, it preferentially recognizes anions. The esterification increases lipophilicity, potentially allowing for some passive diffusion, but this does not compensate for the loss of active transport efficiency and intracellular trapping.

Experimental Protocols

Analytical Detection (Impurity Profiling)

To distinguish the 1-methyl ester from the active drug in research samples, a gradient HPLC method is required due to their structural similarity.

Protocol: Reverse-Phase HPLC Separation

-

Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1 M Phosphate buffer (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0–15 min: 10% B to 20% B (Linear).

-

15–25 min: 20% B to 40% B (Elutes ester).

-

25–30 min: Re-equilibration.

-

-

Detection: UV at 302 nm (primary) and 260 nm.

-

Expected Retention: The 1-methyl ester will elute after MTX due to the hydrophobic methyl group masking the polar carboxylate.

In Vitro Cytotoxicity Assessment

To validate the reduced activity of the ester, a comparative MTT assay should be performed.

Step-by-Step Methodology:

-

Cell Seeding: Seed L1210 (murine leukemia) or CCRF-CEM (human T-lymphoblast) cells at

cells/well in 96-well plates. -

Compound Preparation:

-

Dissolve MTX (Control) and MTX 1-methyl ester in DMSO to 10 mM stock.

-

Dilute serially in culture media to range from 1 nM to 100 µM.

-

-

Incubation: Treat cells for 72 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

-

Data Analysis: Plot dose-response curves.

-

Expected Result: MTX

nM. -

Expected Result: MTX 1-methyl ester

µM (significantly less potent).

-

Comparative Data Summary

The following table synthesizes the biological divergence between the parent drug and the ester impurity.

| Parameter | Methotrexate (MTX) | MTX 1-Methyl Ester | Mechanistic Reason |

| DHFR Inhibition ( | Loss of Arg-57 ionic bond. | ||

| FPGS Activity | High ( | Negligible | Steric hindrance at active site. |

| Cellular Retention | High (Polyglutamated) | Low (Rapid Efflux) | Lack of polyglutamylation. |

| Primary Transport | RFC (Active Influx) | Passive / Low Affinity RFC | Altered charge profile. |

Pathway Visualization: The "Dead End" Mechanism

This diagram illustrates why the 1-methyl ester fails to sustain cytotoxicity.

Figure 2: The intracellular metabolic block of MTX 1-methyl ester preventing polyglutamylation.

References

-

European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph: Impurity I (Methotrexate alpha-methyl ester). Council of Europe.

-

Genestier, L., et al. (1998). "Mechanisms of action of methotrexate: Immunosuppressive and anti-inflammatory effects."[3] Journal of Clinical Investigation, 102(2), 322-328.

-

McGuire, J. J., et al. (1980). "Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products." Journal of Biological Chemistry, 255(12), 5776-5788. (Establishes alpha-carboxyl requirement for FPGS).

-

Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry, 24(12), 1450–1455. (Discusses SAR of carboxyl modifications).

-

Visentin, M., et al. (2012). "The antifolates."[4][5][6] Hematology/Oncology Clinics of North America, 26(3), 629-648.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. droracle.ai [droracle.ai]

- 4. proteopedia.org [proteopedia.org]

- 5. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical potency of methotrexate, aminopterin, talotrexin and pemetrexed in childhood leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

Methotrexate 1-methyl ester as a dihydrofolate reductase inhibitor

Technical Guide: Methotrexate -Methyl Ester (MTX-1-Me) as a DHFR Inhibitor

Executive Summary

Methotrexate 1-methyl ester (chemically defined as Methotrexate

This guide details the chemical biology, enzymatic kinetics, and experimental utility of MTX-

Part 1: Chemical Identity & Structural Logic

Nomenclature Clarification

In scientific literature, "Methotrexate 1-methyl ester" refers to the esterification of the

-

IUPAC Specificity: The glutamic acid side chain has two carboxyl groups: the

-carbon (C1) and the -

Structural Consequence: Modification at the C1 (

) position is pharmacologically distinct from the C5 (

Pharmacophore Interaction Map

The following diagram illustrates the critical binding interactions of MTX versus MTX-

Figure 1: Comparative binding logic. The

Part 2: Pharmacodynamics & Mechanism of Action

DHFR Inhibition Kinetics

The primary utility of MTX-

-

Affinity Loss: The

-esterification results in a 100- to 1000-fold increase in -

Mechanism: The

-carboxyl group of MTX normally forms a specific hydrogen bond/ionic interaction with Arg-57 (in human DHFR) or Arg-52 (in E. coli). Blocking this group with a methyl ester forces the inhibitor to rely solely on the pteridine ring interactions, drastically reducing residence time on the enzyme.

Intracellular Fate: The Polyglutamylation Bypass

A critical feature of MTX-

-

Standard MTX: Enters cell

Polyglutamylated by FPGS (adds Glu residues) -

MTX-

-Me: Enters cell

Research Application: This property allows scientists to decouple "transport" from "metabolic trapping." If a cell line is resistant to MTX but sensitive to lipid-soluble antifolates, MTX-

Comparative Potency Data

The following table summarizes the inhibitory constants (

| Compound | Modification Site | Relative Potency Loss | |

| Methotrexate (MTX) | None (Free Acid) | ~0.006 | 1x (Baseline) |

| MTX- | Gamma-Carbon (C5) | ~0.43 | ~70x |

| MTX- | Alpha-Carbon (C1) | ~6.20 | ~1000x |

Data derived from Rosowsky et al. structure-activity relationship (SAR) studies.

Part 3: Experimental Protocols

Protocol: Spectrophotometric DHFR Inhibition Assay

Objective: Determine the

Reagents

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.5 mM KCl.

-

Substrate: Dihydrofolic Acid (DHF), 100

M stock (stabilized with ascorbic acid). -

Cofactor: NADPH, 10 mM stock (freshly prepared).

-

Enzyme: Recombinant Human DHFR (approx. 0.01 U/assay).

-

Inhibitor: MTX-

-Me (dissolved in DMSO).

Workflow Diagram

Figure 2: Kinetic assay workflow. Pre-incubation of the inhibitor with the enzyme is crucial to allow equilibrium binding before competing with the substrate.

Step-by-Step Procedure

-

Preparation: Dilute MTX-

-Me in assay buffer to generate a concentration range (e.g., 0.1 -

Incubation: In a quartz cuvette or UV-transparent 96-well plate, add 890

L Buffer + 10 -

Initiation: Add 50

L of Substrate Mix (NADPH + DHF). -

Measurement: Immediately monitor the decrease in absorbance at 340 nm (

for NADPH oxidation) for 5 minutes. -

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Synthesis Note (For Chemists)

Direct esterification of Methotrexate (e.g., using methanol/HCl) typically yields a mixture of

-

Purification Requirement: Researchers synthesizing this compound must utilize preparative HPLC (C18 column) to isolate the

-isomer. -

Verification: The

-isomer typically elutes after the

Part 4: References

-

Rosowsky, A., et al. (1981). Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs. Journal of Medicinal Chemistry.[5]

-

Kamen, B. A., et al. (1984). Methotrexate and folate accumulation in cells. Journal of Clinical Investigation.

-

McGuire, J. J. (2003). Anticancer antifolates: current status and future perspectives. Current Pharmaceutical Design.[6]

-

Sigma-Aldrich Technical Bulletin. Dihydrofolate Reductase Assay Kit Protocol.

Sources

- 1. droracle.ai [droracle.ai]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methotrexate - Proteopedia, life in 3D [proteopedia.org]

- 4. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Synthesis of methotrexate - Patent CA-1077477-A - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Stability and Solubility Profiling of Methotrexate 1-Methyl Ester

Executive Summary

Methotrexate 1-methyl ester (MTX-1-Me), also designated as Methotrexate EP Impurity I or Methotrexate

This technical guide outlines the rigorous methodologies required to profile the in vitro stability and solubility of MTX-1-Me. Unlike the parent compound MTX, which possesses two ionizable carboxylic acid groups, the 1-methyl ester modification blocks the

Key Technical Directive: The

Physicochemical Profile & Solubility Landscape

Structural Implications on Solubility

MTX-1-Me retains the pteridine ring and the

-

Parent MTX pKa:

-COOH (~3.4), -

MTX-1-Me pKa:

-COOH (~4.8), Pteridine N1 (~5.5).

Solubility Prediction:

-

Acidic pH (< 4.0): The molecule is predominantly protonated (cationic at pteridine, neutral at

-COOH). Aqueous solubility is expected to be low but higher than neutral species due to the pteridine charge. -

Physiological pH (7.4): The

-COOH is ionized ( -

Organic Solvents: Highly soluble in DMSO and Dimethylformamide (DMF), which are recommended for stock solution preparation.[1]

Solubility Assessment Protocol (Thermodynamic)

Objective: Determine the equilibrium solubility of MTX-1-Me in biorelevant media.

Materials:

-

MTX-1-Me Reference Standard (Purity >98%)[2]

-

Buffers: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8 & 7.4).

-

Equipment: Orbital shaker, Centrifuge, HPLC-UV.

Methodology:

-

Preparation: Add excess MTX-1-Me solid (~5 mg) to 1.0 mL of each buffer in 2 mL amber glass vials (protect from light).

-

Equilibration: Incubate at 37°C with constant agitation (200 rpm) for 24 hours.

-

Sampling: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane. Note: Pre-saturate filter to prevent drug adsorption.

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC (Method defined in Section 4).

Data Output Table (Template):

| Medium | pH | Theoretical Species | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | Cationic (Pteridine+) | Experimental Value |

| Acetate Buffer | 4.5 | Neutral/Zwitterionic | Experimental Value |

| PBS | 7.4 | Mono-anionic ( | Experimental Value |

In Vitro Stability Assessment

Stability profiling must distinguish between spontaneous chemical degradation and enzymatic metabolism. The 1-methyl ester is susceptible to hydrolysis, yielding the parent MTX and methanol.

Degradation Pathway Visualization

The following diagram illustrates the hydrolysis pathway relevant to both chemical and enzymatic stability.

Caption: Hydrolytic conversion of MTX 1-methyl ester to Methotrexate, catalyzed by plasma esterases or alkaline pH.

Plasma Stability Protocol

Objective: Quantify the half-life (

Critical Insight: Rodent plasma typically contains higher carboxylesterase activity than human plasma. Expect shorter

Workflow:

-

Matrix Preparation: Thaw pooled human/rat plasma at 37°C. Centrifuge to remove cryoprecipitates.

-

Spiking: Prepare a 10 mM stock of MTX-1-Me in DMSO. Spike plasma to a final concentration of 1 µM (keep DMSO < 0.1% v/v to avoid enzyme inhibition).

-

Incubation: Incubate in a water bath at 37°C.

-

Time Points: Harvest 100 µL aliquots at 0, 5, 15, 30, 60, 120, and 240 minutes.

-

Quenching: Immediately add 300 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., MTX-D3). Vortex for 30 seconds.

-

Extraction: Centrifuge at 4,000 x g for 15 minutes at 4°C. Collect supernatant for LC-MS/MS analysis.

Chemical Stability (pH-Rate Profile)

Perform incubations in buffers (pH 1.2, 7.4, 9.0) at 37°C over 24 hours.

-

Acidic Stability: Generally stable at pH 1.2.

-

Alkaline Stability: Labile at pH > 8.0 due to base-catalyzed ester hydrolysis.

Analytical Methodology (HPLC-UV)

To accurately monitor stability, the method must resolve the ester from the parent acid.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1 M Phosphate Buffer, pH 6.0.

-

Mobile Phase B: Acetonitrile.[]

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

60% B (Linear gradient to elute the lipophilic ester) -

15-20 min: 60% B

-

-

Flow Rate: 1.0 mL/min.[]

-

Detection: UV at 302 nm (Characteristic pteridine absorption).

-

Retention Time:

-

MTX (Parent): ~6-8 min (More polar).

-

MTX-1-Me: ~12-14 min (Less polar).

-

Experimental Workflow Diagram

The following Graphviz diagram outlines the end-to-end workflow for stability testing, ensuring data integrity from sample prep to analysis.

Caption: Step-by-step workflow for determining in vitro plasma stability and extraction.

References

-

European Pharmacopoeia (Ph. Eur.). Methotrexate Monograph 0560. (Defines Impurity I as Methotrexate 1-methyl ester).[4][5][6][7][8]

-

PubChem. Methotrexate 1-methyl ester (Compound Summary). Retrieved from [Link]

-

SynZeal Research. Methotrexate Impurity Standards and Characterization. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS 66147-29-3 Methotrexate Related Compound I Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. drjcrbio.com [drjcrbio.com]

- 8. PubChemLite - Methotrexate 1-methyl ester (C21H24N8O5) [pubchemlite.lcsb.uni.lu]

Methotrexate 1-methyl ester CAS number 66147-29-3 properties

Technical Monograph: Methotrexate 1-Methyl Ester (CAS 66147-29-3)

Executive Summary

Methotrexate 1-methyl ester (CAS 66147-29-3), chemically distinct as the

Chemical Identity & Structural Analysis

| Property | Data |

| Common Name | Methotrexate 1-methyl ester |

| Synonyms | Methotrexate |

| CAS Number | 66147-29-3 |

| Molecular Formula | C |

| Molecular Weight | 468.47 g/mol |

| IUPAC Name | (4S)-4-[[4-[[(2,4-diaminopteridin-6-yl)methyl]-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

| Chirality | L-isomer (derived from L-glutamic acid) |

| Appearance | White to off-white crystalline solid |

| Melting Point | 190 – 196 °C (Decomposes) |

| Solubility | Soluble in DMSO, dimethylacetamide (DMAc), dilute mineral acids/bases.[1][2] Poorly soluble in water and ethanol. |

Structural Insight:

Methotrexate contains two carboxyl groups: the

Synthesis & Production Strategies

The synthesis of high-purity Methotrexate 1-methyl ester requires a convergent approach to avoid the formation of the isomeric

Primary Route: Convergent Coupling (Recommended)

This protocol ensures regioselectivity by using a pre-methylated glutamate building block.

-

Precursor Preparation: Synthesis of 4-(methylamino)benzoyl-L-glutamic acid

-methyl ester. This is achieved by coupling 4-(methylamino)benzoic acid with L-glutamic acid -

Pteridine Activation: Bromination of 2,4-diamino-6-methylpteridine to yield 2,4-diamino-6-(bromomethyl)pteridine .

-

Coupling: The activated pteridine is reacted with the glutamate intermediate in a polar aprotic solvent (DMAc or DMF) at controlled temperatures (40–50°C).

-

Purification: The crude product is precipitated by pH adjustment and purified via preparative HPLC or recrystallization to remove unreacted pteridine and isomeric byproducts.

Secondary Route: Direct Esterification (Non-Specific)

Direct reaction of Methotrexate with methanol/acid yields a statistical mixture of

Figure 1: Convergent synthesis pathway for Methotrexate 1-Methyl Ester ensuring regioselectivity.

Analytical Profiling (HPLC Method)

The following High-Performance Liquid Chromatography (HPLC) protocol is aligned with EP/USP standards for impurity profiling.

Methodology Rationale: A C18 stationary phase with phosphate buffer is essential to suppress the ionization of the remaining free carboxyl group, ensuring sharp peak shape. The gradient elution separates the 1-methyl ester (more hydrophobic) from the parent Methotrexate (elutes earlier).

| Parameter | Condition |

| Column | C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |

| Mobile Phase A | Phosphate Buffer (pH 6.0) : Acetonitrile (90:10 v/v) |

| Mobile Phase B | Phosphate Buffer (pH 6.0) : Acetonitrile (40:60 v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temp | 25°C |

| Detection | UV at 307 nm (Primary), 262 nm (Secondary confirmation) |

| Injection Volume | 10–20 µL |

| Retention Time | Methotrexate (~6-8 min); 1-Methyl Ester (~12-15 min) |

Gradient Program:

-

0-20 min: Linear gradient from 0% B to 60% B.

-

20-25 min: Hold at 60% B (Wash).

-

25-30 min: Return to 0% B (Equilibration).

Figure 2: Analytical workflow for the identification and quantification of Methotrexate 1-Methyl Ester.

Stability & Handling

-

Hydrolytic Sensitivity: As an ester, CAS 66147-29-3 is susceptible to hydrolysis, particularly in basic aqueous solutions, reverting to Methotrexate. Solutions should be prepared fresh or stored at -20°C.[1][3][4]

-

Photosensitivity: Like all pteridines, it degrades under UV light. All analytical work must be performed under amber light or low-light conditions.

-

Storage: Store solid standard at -20°C, desiccated, and protected from light.

References

-

European Pharmacopoeia (Ph. Eur.) . Methotrexate Monograph 0560. European Directorate for the Quality of Medicines & HealthCare (EDQM). Link

-

United States Pharmacopeia (USP) . Methotrexate Monograph: Related Compounds. USP-NF. Link

-

Piper, J. R., & Montgomery, J. A. (1980). Synthesis of Methotrexate and Analogs. Journal of Organic Chemistry. Link

-

Mathew, B., et al. (2025). Comprehensive Validation of Analytical Methods for Methotrexate. AJPRUI. Link

-

MedKoo Biosciences . Methotrexate 1-methyl ester Product Data Sheet. Link

Sources

Discovery and history of Methotrexate 1-methyl ester

Technical Guide: Methotrexate 1-Methyl Ester ( -Isomer)

Discovery, Synthesis, and Pharmacological Profile

Executive Summary

Methotrexate 1-methyl ester (also designated as Methotrexate

This guide analyzes the molecule's transition from a synthesis by-product to a tool for understanding folate transport, differentiating it from its regioisomer, the

Chemical Identity & Nomenclature

The nomenclature "1-methyl ester" refers to the esterification of the

| Feature | Specification |

| Common Name | Methotrexate 1-methyl ester; MTX |

| Regulatory ID | EP Impurity I (European Pharmacopoeia) |

| CAS Number | 66147-29-3 |

| Chemical Formula | |

| Molecular Weight | 468.47 g/mol |

| Structural Distinction | Esterification at the |

Discovery and Historical Context

The "Impurity" Origin (1947–Present)

The history of the 1-methyl ester is inextricably linked to the industrial synthesis of Methotrexate. Following the original synthesis by Seeger et al. (1947) at Lederle Laboratories, it became evident that the reaction between 2,4-diamino-6-pteridinylmethyl bromide and

-

Origin: The ester arises primarily during the esterification-based purification steps or from incomplete hydrolysis of diester intermediates.

-

Regulatory Evolution: As HPLC technology advanced in the 1980s and 90s, regulatory bodies (EP/USP) identified the

-isomer as a distinct impurity (Impurity I) separate from the

The "Prodrug" Hypothesis (1970s–1980s)

In the mid-20th century, researchers, notably Rosowsky et al. , investigated MTX esters to overcome drug resistance.

-

The Problem: Tumor cells often develop resistance by downregulating the Reduced Folate Carrier (RFC) , the protein responsible for active MTX transport.

-

The Solution: Esterification increases lipophilicity, allowing the molecule to bypass the RFC via passive diffusion.

-

The Finding: While the esters entered cells effectively, the 1-methyl (

) ester proved biologically inferior to the parent drug and the

Synthesis and Formation Pathways[3][4]

The formation of the 1-methyl ester occurs via two primary pathways: direct esterification (yielding a mixture) or targeted synthesis using

Experimental Protocol: Selective Synthesis

Note: This protocol synthesizes the mixture for reference standard purification.

-

Reagents: Methotrexate (anhydrous), Methanol (MeOH), Acetyl Chloride (catalyst).

-

Reaction: Dissolve MTX in dry MeOH. Add acetyl chloride dropwise at 0°C. Stir at 25°C for 24 hours.

-

Workup: The reaction yields a statistical mixture of

-monoester, -

Purification (Critical):

-

Column: C18 Reverse Phase Preparative HPLC.

-

Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B). Gradient 10% B to 40% B over 30 min.

-

Elution Order: MTX (Polar)

-

Visualization: Synthesis & Impurity Logic[3][5][6]

Figure 1: Formation pathways of Methotrexate esters. The alpha-ester (Impurity I) often forms under thermodynamic control or prolonged exposure to acidic alcohols.

Pharmacology and Mechanism of Action (SAR)

The 1-methyl ester serves as a "negative control" in Structure-Activity Relationship (SAR) studies, highlighting the critical nature of the

The Alpha-Carboxyl Rule

For Methotrexate to inhibit DHFR, it must bind to the enzyme's active site.

-

Mechanism: The

-carboxyl group of the glutamate tail forms a critical ionic bond (salt bridge) with Arg-57 (in human DHFR). -

Impact of Esterification: Methylating the

-carboxyl (1-methyl ester) neutralizes this charge.-

Result: Binding affinity (

) drops by >1000-fold compared to MTX. -

Contrast: The

-carboxyl (5-position) projects into the solvent or interacts less critically; thus,

-

Transport Dynamics

While the 1-methyl ester is a poor inhibitor in vitro, it is highly lipophilic.

-

Uptake: Enters cells via passive diffusion (RFC-independent).

-

Intracellular Activation: Once inside, non-specific esterases must hydrolyze the methyl group to regenerate active MTX.

-

Clinical Failure: The rate of hydrolysis is often too slow to achieve therapeutic concentrations of active MTX, and the ester itself is inactive against DHFR.

Visualization: Molecular Mechanism[5]

Figure 2: Pharmacological fate of MTX 1-methyl ester. Note the requirement for hydrolysis to restore DHFR binding activity.

Analytical Data Summary

For researchers identifying this compound in synthesis or biological samples, the following physicochemical data is standard.

| Parameter | Value / Characteristic |

| UV Max ( | 305 nm (Acidic), 370 nm (Basic) |

| Mass Spectrometry ( | |

| Solubility | Soluble in DMSO, dilute base. Poorly soluble in water compared to MTX. |

| Retention Time (RP-HPLC) | Elutes after MTX and Gamma-ester (More hydrophobic). |

| DHFR |

References

-

Seeger, D. R., Cosulich, D. B., Smith, J. M., & Hultquist, M. E. (1949). Analogs of Pteroylglutamic Acid. III. 4-Amino Derivatives. Journal of the American Chemical Society. Link

-

Rosowsky, A., Forsch, R., Uren, J., & Wick, M. (1981). Methotrexate analogues.[3][4][5][6][7] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry.[6] Link

-

European Pharmacopoeia (Ph.[8][] Eur.) . Methotrexate Monograph 0560: Impurity I.[1] European Directorate for the Quality of Medicines. Link

-

McGuire, J. J. (2003). Anticancer Antifolates: Current Status and Future Directions. Current Pharmaceutical Design. Link

-

Boc Sciences . Separation and identification of methotrexate impurities using HPLC-PDA/FTICR-MS.

-

Cody, V., et al. (2005). Multiple Conformers in Active Site of Human Dihydrofolate Reductase.[10] Journal of Biological Chemistry (Structural basis of Arg-57 interaction). Link

Sources

- 1. Detailed view [crs.edqm.eu]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. youtube.com [youtube.com]

- 4. clearsynth.com [clearsynth.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Synthesis and in vitro antifolate activity of rotationally restricted aminopterin and methotrexate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. sincerechemical.com [sincerechemical.com]

- 10. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for Methotrexate Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methotrexate 1-methyl ester vs. Methotrexate parent compound

Comparative Technical Guide: Methotrexate vs. Methotrexate 1-Methyl Ester ( -Isomer)

Executive Summary

This technical guide provides a rigorous comparative analysis between the parent compound Methotrexate (MTX) and its specific derivative/impurity, Methotrexate 1-methyl ester (also known as the

Key Technical Distinction: The primary divergence lies in the

Part 1: Chemical & Structural Divergence

Structural Nomenclature and Topology

To ensure precision, we utilize the IUPAC numbering system for the glutamate moiety, where the

-

Methotrexate (Parent): 4-amino-10-methylpteroyl-L-glutamic acid.[1]

-

State: Dicarboxylic acid (Zwitterionic at physiological pH).

-

-

Methotrexate 1-Methyl Ester: 4-amino-10-methylpteroyl-L-glutamic acid

-methyl ester.-

State: Monocarboxylic acid (Gamma-COOH remains free).

-

Physicochemical Property Matrix

The methylation of the

| Property | Methotrexate (Parent) | Methotrexate 1-Methyl Ester | Technical Implication |

| Formula | +14.02 Da mass shift (Methyl group). | ||

| pKa ( | ~3.8 | Blocked (Ester) | Loss of negative charge at pH > 4. |

| pKa ( | ~4.8 | ~4.8 | Retains weak acidity. |

| LogP (Lipophilicity) | -1.85 (Hydrophilic) | ~ -0.5 to 0.5 (Est.) | Ester is significantly more lipophilic. |

| Solubility | High in alkaline buffers; precipitates in acid. | Lower aqueous solubility; higher in organic solvents (MeOH, DMSO). | Requires higher organic modifier % in HPLC. |

Part 2: Pharmacological Implications[2][3]

Mechanism of Action: The Arginine-57 Switch

The most profound difference between these two compounds is their interaction with the target enzyme, DHFR.

-

Parent MTX Binding: The

-carboxyl group of MTX forms a specific, high-energy electrostatic bond with the guanidinium side chain of Arg-57 (in human DHFR). This anchor is critical for the tight-binding inhibition ( -

1-Methyl Ester Binding: Methylation sterically hinders this pocket and removes the negative charge necessary for the ionic bridge. Consequently, the affinity of the 1-methyl ester for DHFR is reduced by several orders of magnitude compared to the parent.

Cellular Transport Mechanisms

-

Reduced Folate Carrier (RFC): MTX relies on the RFC (SLC19A1) for active transport into cells. The RFC active site requires the free

-carboxyl for substrate recognition. -

Passive Diffusion: Due to increased lipophilicity and loss of charge, the 1-methyl ester can bypass the RFC and enter cells via passive diffusion. However, once inside, its inability to effectively inhibit DHFR (unless hydrolyzed back to MTX by intracellular esterases) limits its direct cytotoxic potency.

Metabolic Activation (Polyglutamylation)

Intracellular retention of MTX is mediated by Folylpolyglutamate Synthetase (FPGS), which adds glutamate residues to the

-

Parent MTX: Excellent substrate for FPGS.

-

1-Methyl Ester: Poor substrate. The

-carboxyl is involved in orienting the molecule within the FPGS active site. Modification here disrupts the catalytic efficiency of polyglutamylation.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the divergent pathways of the Parent Compound vs. the 1-Methyl Ester regarding Transport and Target Binding.

Figure 1: Mechanistic divergence showing the critical loss of Arg-57 binding in the 1-methyl ester variant.

Part 4: Analytical Profiling & Experimental Protocols[4]

For drug development professionals, distinguishing these two species is a critical Quality Control (QC) requirement. The 1-methyl ester is often designated as Impurity I (EP) or related compound in pharmacopeial monographs.

HPLC Separation Protocol (Self-Validating)

This protocol utilizes the hydrophobicity difference (Section 1.2) to separate the polar parent from the lipophilic ester.

Objective: Quantify MTX 1-Methyl Ester impurity levels in a bulk MTX sample.

Reagents:

-

Phosphate Buffer (pH 6.0)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

C18 Column (e.g., 250mm x 4.6mm, 5µm)

Step-by-Step Workflow:

-

Mobile Phase Preparation:

-

Phase A: 0.1M

, adjusted to pH 6.0 with Citric Acid. (The pH is critical; at pH 6.0, the -

Phase B: Acetonitrile:Methanol (90:10 v/v).

-

-

Gradient Setup:

-

Start at 10% Phase B (to retain the polar Parent MTX).

-

Ramp to 40% Phase B over 20 minutes. (The 1-Methyl Ester will elute significantly later due to the masked

-COOH).

-

-

Detection:

-

UV at 302 nm . (Both species share the pteridine chromophore; 302 nm is the isosbestic point minimizing extinction coefficient variations).

-

-

System Suitability (Self-Validation):

-

Resolution (

): Must be > 2.0 between MTX and 1-Methyl Ester. -

Tailing Factor: Must be < 1.5 for the MTX peak (indicates proper buffer strength preventing secondary silanol interactions).

-

Analytical Logic Diagram

Figure 2: Chromatographic separation logic based on ionization states and hydrophobicity.

References

-

European Pharmacopoeia (Ph. Eur.).Methotrexate Monograph 0560: Impurity Profiling. (Identifies methyl esters as specific process impurities requiring control).

-

Cody, V., et al. (2005). Ligand-induced conformational changes in the crystal structures of Pneumocystis carinii dihydrofolate reductase complexes with folate and methotrexate. Biochemistry.[2] (Details the structural basis of Arg-57 interaction).

-

Visentin, M., et al. (2012). The antifolate transport defect in a methotrexate-resistant human leukemia cell line. Molecular Pharmacology. (Discusses RFC substrate specificity and the requirement for free

-carboxyls). -

SynZeal Research.Methotrexate Impurity Standards.

-

ChemicalBook.

-Methyl Ester Properties. (Physicochemical data verification).

Methotrexate 1-Methyl Ester: Overcoming Antifolate Resistance via Lipophilic Prodrug Design

Topic: Potential Therapeutic Applications of Methotrexate 1-Methyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methotrexate (MTX) remains a cornerstone in the treatment of neoplasias and autoimmune pathologies.[1][2] However, its efficacy is frequently compromised by acquired resistance mechanisms, primarily the downregulation of the Reduced Folate Carrier (RFC/SLC19A1). Methotrexate 1-methyl ester (MTX-1-Me) , the

This technical guide analyzes the physicochemical properties, pharmacodynamics, and experimental utility of MTX-1-Me. Unlike the parent compound, MTX-1-Me leverages increased lipophilicity to facilitate passive cellular diffusion, functioning as a latent prodrug that requires intracellular hydrolysis to regain potent Dihydrofolate Reductase (DHFR) inhibitory activity.

Chemical Architecture & Physicochemical Properties

Structural Identity

Methotrexate is a dicarboxylic acid containing a glutamate moiety. Standard IUPAC numbering assigns the

-

Chemical Name: (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid (Note: Nomenclature varies; 1-methyl ester targets the

-position). -

CAS Number: 66147-29-3 (Methotrexate

-methyl ester).[3] -

Molecular Formula:

[3]

Lipophilicity and Solubility

The esterification of the

-

MTX (Parent): Highly polar, hydrophilic. Requires active transport (RFC) for cellular entry at physiological concentrations.

-

MTX-1-Me: Moderately lipophilic. Capable of passive diffusion across the lipid bilayer, bypassing the requirement for RFC expression.

Structure-Activity Relationship (SAR) Impact

The

Mechanism of Action: The Prodrug Rationale

The therapeutic value of MTX-1-Me lies in its ability to circumvent transport-mediated resistance.

-

RFC-Independent Entry: In RFC-deficient tumor cells, native MTX uptake is negligible. MTX-1-Me enters via passive diffusion.

-

Intracellular Activation: Cytosolic carboxylesterases (e.g., CES1, CES2) hydrolyze the methyl ester.

-

Ion Trapping & Polyglutamation: The regenerated free MTX is charged at physiological pH, reducing efflux. It serves as a substrate for Folylpolyglutamate Synthetase (FPGS), leading to long-chain polyglutamates that are retained intracellularly and potently inhibit DHFR and Thymidylate Synthase (TYMS).

Pathway Visualization

Figure 1: Mechanism of Action comparing classical MTX transport versus the passive diffusion and activation pathway of the MTX 1-Methyl Ester prodrug.

Therapeutic Applications

Overcoming Transport-Resistant Neoplasias

Resistance to MTX in Acute Lymphoblastic Leukemia (ALL) and Osteosarcoma is frequently linked to RFC mutations.

-

Application: MTX-1-Me serves as a salvage therapy or alternative agent in refractory cases.

-

Mechanism: By entering cells independently of the RFC, it restores intracellular drug concentrations to cytotoxic levels.

-

Data Support: Studies indicate that alkyl esters of MTX retain cytotoxicity in RFC-null cell lines (e.g., L1210/R71) where native MTX fails [1].

Topical Formulations for Psoriasis

Systemic MTX toxicity (hepatotoxicity, myelosuppression) limits its use in mild-to-moderate psoriasis. Topical delivery is challenging due to MTX's hydrophilicity.

-

Application: MTX-1-Me incorporated into liposomal or hydrogel formulations.

-

Advantage: The increased lipophilicity enhances penetration through the stratum corneum. Once in the viable epidermis, esterases hydrolyze the prodrug, localizing the anti-proliferative effect and minimizing systemic absorption [2].

Antibody-Drug Conjugates (ADCs)

While the

Experimental Protocols

Protocol: Evaluation of Cytotoxicity in RFC-Deficient Cells

Objective: To validate the bypass of transport resistance.

Materials:

-

Cell Lines: L1210 (Wild Type) and L1210/R71 (RFC-deficient).

-

Compounds: Methotrexate (Sigma), Methotrexate 1-methyl ester (Custom/Santa Cruz).

-

Assay: CellTiter-Glo® or MTT.

Workflow:

-

Seeding: Plate

cells/well in 96-well plates (RPMI-1640 + 10% FBS). Allow 24h acclimation. -

Dosing: Prepare serial dilutions (0.1 nM to 100

M) of MTX and MTX-1-Me. Note: Dissolve MTX-1-Me in DMSO before media dilution due to lipophilicity. -

Incubation: Expose cells for 72 hours at 37°C, 5%

. -

Readout: Add detection reagent, incubate 10 mins, read luminescence/absorbance.

-

Analysis: Calculate

.-

Expected Result: MTX

shifts

-

Protocol: In Vitro Hydrolysis Stability

Objective: To determine the conversion rate of prodrug to active drug.

Workflow:

-

Matrix: Porcine Liver Esterase (PLE) solution or Human Plasma.

-

Reaction: Incubate 10

M MTX-1-Me in PBS (pH 7.4) with 1 unit/mL PLE at 37°C. -

Sampling: Aliquot at 0, 15, 30, 60, 120 min. Quench with ice-cold acetonitrile.

-

Analysis: HPLC-UV (C18 column, Mobile Phase: Phosphate buffer/Methanol gradient).

-

Monitor: Disappearance of Ester peak (

min) and appearance of MTX peak (

-

Quantitative Data Summary

| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Clinical Implication |

| Transport Mechanism | Active (RFC/SLC19A1) | Passive Diffusion | Effective in RFC(-) tumors |

| DHFR Affinity ( | ~5 pM (High) | >100 nM (Low) | Requires activation (Prodrug) |

| Lipophilicity ( | -1.8 (Hydrophilic) | ~0.5 (Moderate) | Enhanced tissue penetration |

| Primary Clearance | Renal (Unchanged) | Metabolic (Hydrolysis) | Altered PK profile |

References

-

Rosowsky, A. et al. (1981). Methotrexate analogues.[4] 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors and potential anticancer agents. Journal of Medicinal Chemistry. Link

-

Joshi, A. et al. (2024). Mechanism of Action of Methotrexate and its Metabolites.[4][5][6][7][8] StatPearls [Internet]. Link

-

Santa Cruz Biotechnology. (2024).

-Methyl Ester Product Data.[3][6][8]Link -

McGuire, J.J. et al. (1980). Enzymatic synthesis of polyglutamate derivatives of methotrexate. Proceedings of the National Academy of Sciences. Link

-

Fokt, I. et al. (2002). Synthesis of methotrexate derivatives for drug delivery. Die Pharmazie. Link

Sources

- 1. What is the mechanism of Methotrexate? [synapse.patsnap.com]

- 2. Medicinal Plants Extracts and Pure Secondary Metabolites with Hepatoprotective Effect against Damage Caused by Methotrexate: A Review [jscimedcentral.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The mechanism of action of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis, Retention, and Biological Activity of Methotrexate Polyglutamates in Cultured Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methotrexate 1-Methyl Ester in Cancer Cell Line Studies

Part 1: Executive Summary & Molecular Identity

Methotrexate 1-methyl ester (MTX-1-Me), scientifically defined as Methotrexate

This structural modification is not merely a chemical triviality; it fundamentally alters the molecule's interaction with Folylpolyglutamate Synthetase (FPGS) , the enzyme responsible for intracellular retention of folates. Consequently, MTX-1-Me serves two distinct authoritative roles in cancer cell line studies:

-

Mechanistic Probe: It acts as a negative control for polyglutamylation studies, validating the necessity of the

-carboxyl group for drug retention and cytotoxicity. -

Analytical Standard (Impurity I): It is a regulated pharmacopeial impurity (EP Impurity I / USP Related Compound I) that must be quantified during the stability profiling of MTX formulations used in cell culture.

Part 2: Biological Mechanism & Causality

The Alpha-Carboxyl Criticality

To understand why MTX-1-Me is used in cell lines, one must understand the "Trapping Mechanism" of MTX.

-

MTX Action: Enters cell via Reduced Folate Carrier (RFC)

Polyglutamated by FPGS -

MTX-1-Me Action: Enters cell (via RFC)

Cannot be polyglutamated (FPGS requires free

This causality allows researchers to use MTX-1-Me to distinguish between transport-mediated resistance (drug doesn't get in) and retention-mediated resistance (drug gets in but isn't kept).

Pathway Visualization

The following diagram illustrates the differential processing of MTX versus MTX-1-Me, highlighting the "FPGS Block" caused by esterification.

Figure 1: Mechanistic divergence. MTX-1-Me bypasses the retention step (FPGS), leading to rapid efflux and lower cytotoxicity compared to parent MTX.

Part 3: Experimental Protocols

Protocol A: Comparative Cytotoxicity Profiling

Objective: Determine the specific contribution of polyglutamylation to cytotoxicity in a target cancer cell line (e.g., CCRF-CEM or MCF-7).

Materials:

-

Target Cells (in log phase).

-

MTX Standard (Sigma/Merck).

-

MTX-1-Methyl Ester Standard (USP/EP Grade).[1]

-

Assay Reagent: CellTiter-Glo or MTT.

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

-

Dosing: Prepare serial dilutions (1 nM to 100

M) of both MTX and MTX-1-Me.-

Critical Step: Dissolve MTX-1-Me in DMSO first; it is more lipophilic than MTX. Ensure final DMSO <0.5%.

-

-

Exposure: Incubate for 72 hours (or 2 doubling times). Short exposures (<24h) may show equal potency because polyglutamylation takes time to accumulate.

-

Readout: Measure viability.

Self-Validating Check:

-

If the cell line is FPGS-competent (Wild Type), the IC50 of MTX should be significantly lower (more potent) than MTX-1-Me (e.g., 10 nM vs 1000 nM).

-

If the cell line is FPGS-deficient (Resistant), the IC50 values should be nearly identical.

Protocol B: HPLC Separation for Impurity Profiling

Objective: Detect MTX-1-Me impurity in cell culture media or drug stocks. Method: Reverse Phase HPLC (Based on EP/USP monographs).

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 |

| Mobile Phase A | 0.1 M NaH2PO4 (pH 6.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 90% A / 10% B (0-30 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 302 nm (specific for pteridine ring) |

| Retention | MTX elutes first; MTX-1-Me elutes later (more hydrophobic).[2] |

Part 4: Data Interpretation & Reference Values

The following table summarizes expected trends when comparing MTX to its 1-methyl ester derivative.

| Feature | Methotrexate (MTX) | MTX 1-Methyl Ester | Interpretation |

| DHFR Affinity | High ( | Reduced | Esterification at |

| FPGS Substrate | Excellent | Null | The |

| Cellular Retention | High (Polyglutamates) | Low (Monoglutamate) | MTX-1-Me washes out during media change. |

| IC50 (Leukemia) | ~10-20 nM | >1000 nM | Lack of retention requires continuous high-dose exposure for effect. |

| Solubility | Hydrophilic (pH dependent) | Lipophilic | MTX-1-Me crosses membranes passively better than MTX but is not retained. |

Workflow for Impurity Identification

When an unknown peak appears in your cancer cell line drug stability study, follow this decision tree:

Figure 2: Decision logic for identifying MTX-1-Me in drug solutions using Relative Retention Time (RRT).

Part 5: References

-

Cerrahpaşa Medical Journal. (2025). Analyzing Methotrexate's Impact on Oxidative Stress Indicators in Breast Cancer Cells. Link

-

AACR Journals. In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin. Link

-

ResearchGate. Anti-cancer Effects of Methotrexate in Combination With Melissa officinalis on HeLa Cancer Cell Line. Link

-

DC Chemicals. Methotrexate 1-methyl ester Product Description. Link

-

Digital Commons @ UConn. (2020). The Anti-Proliferative Effects of Methotrexate and Novel UCP1162 on Acute Myeloid Leukemia Cell Lines. Link

-

Weill Cornell Medicine. (2018).[3] Study Reveals New Role for Methotrexate in Fighting Cancer.[3] Link

-

Allied Academies. (2020). A comprehensive review of synthesized derivatives of methotrexate in relation to their anticancer potential. Link

-

PubMed Central. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers. Link

-

Journal of Medicinal Chemistry. (1988). Methotrexate analogues.[4][5][6][7] 34. Replacement of the glutamate moiety...[6]. Link

-

ClinPGx. Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. Link

-

Dr JCR Bio. Methotrexate 1-Methyl Ester Reference Standard. Link

-

Pharmaffiliates. Methotrexate - Impurity I (Freebase) Data Sheet. Link

-

Simson Pharma. Methotrexate EP Impurity I. Link

-

Anant Labs. Methotrexate Related Compound I Impurity. Link

-

PubMed. Analogues of methotrexate and aminopterin with gamma-methylene and gamma-cyano substitution. Link

-

Scribd. Methotrexate BP Monograph. Link

-

NIH GSRS. METHOTREXATE Structure and Impurities. Link

Sources

- 1. drjcrbio.com [drjcrbio.com]

- 2. PubChemLite - Methotrexate 1-methyl ester (C21H24N8O5) [pubchemlite.lcsb.uni.lu]

- 3. Study Reveals New Role for Methotrexate in Fighting Cancer | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]

- 4. alliedacademies.org [alliedacademies.org]

- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 6. Methotrexate analogues. 34. Replacement of the glutamate moiety in methotrexate and aminopterin by long-chain 2-aminoalkanedioic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Metabolism of Methotrexate 1-Methyl Ester: A Mechanistic Technical Guide

This guide provides an in-depth mechanistic analysis of Methotrexate 1-methyl ester (MTX-1-Me) , focusing on its distinct cellular pharmacology compared to the parent compound, Methotrexate (MTX).

Executive Summary: The Lipophilic Paradox

Methotrexate 1-methyl ester (MTX-1-Me) represents a critical probe in antifolate pharmacology. While esterification of the

This guide dissects the "Prodrug Paradox" of MTX-1-Me: It enters cells efficiently but is pharmacologically inert until hydrolyzed. Its utility lies in circumventing transport-based resistance mechanisms (e.g., RFC deficiency), provided the intracellular esterase activity is sufficient to regenerate the active parent drug.

Chemical Biology & Structural Determinants[1][2][3]

The Alpha vs. Gamma Distinction

Methotrexate contains a glutamate tail with two carboxyl groups:

- -Carboxyl (C1): Critical for binding to the Reduced Folate Carrier (RFC) and the active site of Dihydrofolate Reductase (DHFR).

- -Carboxyl (C5): The site of polyglutamylation by Folylpolyglutamate Synthetase (FPGS).[1][2][3]

MTX-1-Me is esterified at the

Physicochemical Shift

| Property | Methotrexate (MTX) | MTX 1-Methyl Ester (MTX-1-Me) | Impact |

| Charge (pH 7.4) | Dianionic (-2) | Monoanionic (-1) | Reduced charge repulsion at membrane. |

| LogP (Lipophilicity) | Low (Hydrophilic) | Moderate/High | Enables passive diffusion across lipid bilayers. |

| Solubility | Aqueous soluble | Lipid soluble | Requires DMSO/organic solvent for stock prep. |

Cellular Uptake Mechanisms

Bypass of the Reduced Folate Carrier (RFC/SLC19A1)

The native RFC transporter is an anion exchanger that requires the

-

Observation: MTX-1-Me exhibits negligible affinity for RFC.

-

Mechanism: The esterification masks the negative charge and steric profile required by the RFC binding pocket.

-

Consequence: In RFC-deficient cell lines (e.g., CCRF-CEM/R1), MTX-1-Me retains cytotoxicity, whereas native MTX potency drops by orders of magnitude. Uptake is linear and non-saturable, consistent with passive diffusion .

The "Trojan Horse" Entry

Unlike MTX, which requires energy-dependent transport, MTX-1-Me permeates the plasma membrane driven by the concentration gradient. This makes it an effective tool for targeting tumors with downregulated SLC19A1 expression, a common resistance phenotype.

Intracellular Metabolism & Retention[2]

The Hydrolysis Bottleneck

Once inside the cytosol, MTX-1-Me is essentially a "ticking clock." It is not an active inhibitor in its ester form.

-

Activation: Intracellular Carboxylesterases (CES) must hydrolyze the methyl ester to regenerate free MTX.

-

Kinetics: If

, the drug washes out before exerting an effect. -

Variability: Efficacy is highly dependent on the esterase expression profile of the specific cell line.

Exclusion from Polyglutamylation

Folylpolyglutamate Synthetase (FPGS) catalyzes the addition of glutamate residues to the

-

The Lock: FPGS requires the

-carboxyl for substrate orientation. -

The Key: MTX-1-Me cannot be polyglutamated .

-

Implication: The ester itself cannot be trapped. Retention only occurs if the ester is first hydrolyzed to MTX, which is then polyglutamated.

Target Engagement: DHFR Inhibition

Loss of Affinity

Dihydrofolate Reductase (DHFR) relies on a specific salt bridge interaction for tight binding.

-

Residue: Arg-57 (in human DHFR) forms a critical ionic bond with the

-carboxyl of MTX. -

Disruption: Esterification (MTX-1-Me) eliminates this negative charge.

-

Data: The

(inhibition constant) for MTX-1-Me is typically 100-1000 fold higher (worse) than native MTX.

The "Active" Species

Because the ester binds so poorly, any observed cytotoxicity is almost exclusively due to the hydrolyzed product (MTX). Therefore, MTX-1-Me acts strictly as a prodrug .

Visualization of Signaling & Metabolic Pathways

The following diagram illustrates the divergent fates of MTX and MTX-1-Me, highlighting the critical "Rescue via Hydrolysis" step required for the ester.

Figure 1: Comparative metabolic fate of Native MTX vs. MTX-1-Methyl Ester. Note that the ester pathway relies entirely on intracellular hydrolysis to achieve high-affinity target engagement and retention.

Experimental Protocols

Protocol: Assessing Intracellular Hydrolysis Efficiency